Zanubrutinib D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zanubrutinib D5 is a deuterated form of zanubrutinib, a next-generation Bruton tyrosine kinase (BTK) inhibitor. It is designed to provide greater specificity and fewer off-target effects compared to earlier BTK inhibitors. This compound is primarily used in the treatment of B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenström macroglobulinemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zanubrutinib involves multiple steps, starting from commercially available starting materialsThe final step involves the chiral separation of the racemic mixture to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of zanubrutinib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zanubrutinib undergoes various chemical reactions, including:
Oxidation: Zanubrutinib can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert zanubrutinib to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the zanubrutinib molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and amine derivatives of zanubrutinib. These derivatives can be further modified to enhance the pharmacological properties of the compound .
Wissenschaftliche Forschungsanwendungen
Zanubrutinib D5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of BTK in B-cell development and function.
Medicine: Clinically used in the treatment of B-cell malignancies, providing an effective therapeutic option for patients with relapsed or refractory diseases
Wirkmechanismus
Zanubrutinib D5 exerts its effects by irreversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition blocks the downstream signaling pathways involved in B-cell proliferation and survival. The molecular targets of zanubrutinib include BTK and other kinases involved in the B-cell receptor signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: The first-generation BTK inhibitor with broader off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity for BTK.
Orelabrutinib: Another second-generation BTK inhibitor with high specificity for BTK
Uniqueness of Zanubrutinib D5
This compound is unique due to its deuterated form, which provides improved metabolic stability and reduced off-target effects compared to its non-deuterated counterparts. This results in better pharmacokinetic properties and a more favorable safety profile .
Eigenschaften
Molekularformel |
C27H29N5O3 |
---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(7S)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
RNOAOAWBMHREKO-LRUCMAMWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
Kanonische SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.